An In-depth Technical Guide to the Chemical Properties of 3-ethyl-4-methylpyrrole-2,5-dione
An In-depth Technical Guide to the Chemical Properties of 3-ethyl-4-methylpyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and potential biological relevance of 3-ethyl-4-methylpyrrole-2,5-dione. This maleimide derivative is a subject of interest due to the broad biological activities exhibited by the maleimide scaffold.
Core Chemical and Physical Properties
3-ethyl-4-methylpyrrole-2,5-dione, also known as 2-ethyl-3-methylmaleimide, is a disubstituted maleimide with the CAS Registry Number 20189-42-8.[1][2] Its fundamental properties are crucial for its application in experimental and developmental settings. The compound typically appears as a fine powder.[3]
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 3-ethyl-4-methylpyrrole-2,5-dione | [1][2] |
| Synonyms | 2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide, 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | [1][2] |
| CAS Number | 20189-42-8 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [4] |
| InChIKey | CUBICSJJYOPOIA-UHFFFAOYSA-N | [1][2] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 67-68 °C | [1][5] |
| Boiling Point | 253 °C (at 760 mmHg) | [1][5][6] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Water Solubility | 4771 mg/L at 25 °C (Estimated) | [6] |
| Flash Point | 119.3 °C | [1][6] |
| Vapor Pressure | 0.0179 mmHg at 25 °C | [1] |
| Refractive Index | 1.484 - 1.485 | [1][3] |
| LogP (Octanol/Water) | 0.5 - 1.42 (Estimated) | [1][6] |
Table 3: Spectral & Chromatographic Data
| Data Type | Availability / Values | Reference |
| Mass Spectrum | Electron Ionization (EI) data available from NIST | [1][2] |
| Gas Chromatography | Kovats Retention Indices: Standard non-polar: 1192, Standard polar: 2197-2260 | [4][7] |
Experimental Protocols: Synthesis
The synthesis of 3,4-disubstituted maleimides like 3-ethyl-4-methylpyrrole-2,5-dione has evolved beyond classical methods. Modern approaches offer high selectivity and yield, which are critical for producing derivatives for drug discovery and development. Below are summaries of advanced synthetic methodologies.
Protocol 1: Palladium-Catalyzed Cross-Coupling with Indium Organometallics
This method provides a versatile route to unsymmetrically 3,4-disubstituted maleimides starting from 3,4-dihalomaleimides. The process can be performed stepwise or as a sequential one-pot reaction.[8][9]
Methodology:
-
Monocoupling Step: A 3,4-dihalomaleimide (e.g., 3,4-dibromomaleimide) is reacted with a triorganoindium reagent (R¹₃In). This initial coupling is regioselective.
-
Catalyst: Pd(PhCN)₂Cl₂ is effective for this step.[9]
-
Conditions: The reaction is typically carried out in a suitable solvent under an inert atmosphere.
-
-
Second Coupling Step: The resulting 3-halo-4-substituted maleimide is then reacted with a second, different triorganoindium reagent (R²₃In).
-
One-Pot Procedure: Both coupling reactions can be performed sequentially in a single reaction vessel, which improves efficiency and atom economy.[8][9]
This methodology allows for the precise introduction of varied alkyl, aryl, and heteroaryl groups at the 3 and 4 positions of the maleimide ring.[9]
Caption: Workflow for Palladium-catalyzed synthesis of 3,4-disubstituted maleimides.
Protocol 2: Phosphine-Catalyzed Isomerization and Cascade Reaction
A more recent approach involves a phosphine-catalyzed reaction between α-succinimide-substituted allenoates and aryl imines. This method generates highly functionalized 3,4-disubstituted maleimides with excellent yields and stereoselectivity.[3][10]
Methodology:
-
Isomerization: A phosphine catalyst (e.g., PR₃) initiates the isomerization of an α-succinimide-substituted allenoate.
-
Cascade Reaction: The isomerized intermediate undergoes a cascade γ′-addition reaction with an aryl imine derivative.
-
Product Formation: This sequence results in the formation of complex 3,4-disubstituted maleimide structures.
This protocol is noted for its efficiency and for being one of the less common examples of a phosphine-mediated γ′-addition of allenoates.[10]
Biological Activity and Signaling
While specific signaling pathways for 3-ethyl-4-methylpyrrole-2,5-dione are not extensively documented, the reactivity of the maleimide functional group is well-characterized and provides a strong basis for its potential biological mechanism of action.
Maleimides are potent electrophiles that readily react with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. This irreversible Michael addition reaction forms a stable carbon-sulfur bond, effectively modifying the protein structure and function.
Caption: General mechanism of maleimide action via covalent modification of protein thiols.
This reactivity is the foundation for the use of related compounds like N-ethylmaleimide (NEM) as enzyme inhibitors and biochemical probes.[11] Key implications for drug development include:
-
Enzyme Inhibition: Covalent modification of cysteine residues in the active site of an enzyme can lead to potent and irreversible inhibition.
-
Disruption of Protein-Protein Interactions: Modification of cysteines at interaction interfaces can disrupt critical cellular signaling pathways.
-
Induction of Mitochondrial Permeability Transition (MPT): NEM has been shown to induce MPT by oxidizing critical thiol groups on mitochondrial membrane proteins, a mechanism implicated in apoptosis.[12]
Given this established reactivity, 3-ethyl-4-methylpyrrole-2,5-dione is a candidate for development as a covalent inhibitor or modulator in therapeutic areas where targeting cysteine-containing proteins is a valid strategy. Further research is required to elucidate its specific protein targets and cellular effects.
References
- 1. echemi.com [echemi.com]
- 2. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Ethyl-3-methylmaleimide | C7H9NO2 | CID 29995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-ethyl-4-methyl-pyrrole-2,5-dione | 20189-42-8 [chemicalbook.com]
- 6. 2-ethyl-3-methyl maleimide, 20189-42-8 [thegoodscentscompany.com]
- 7. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 3,4-Disubstituted Maleimides by Selective Cross-Coupling Reactions Using Indium Organometallics [organic-chemistry.org]
- 10. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ'-Addition with Aryl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
